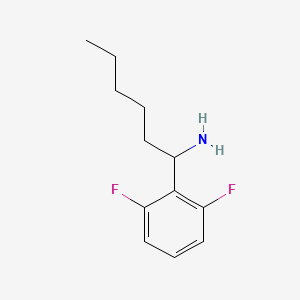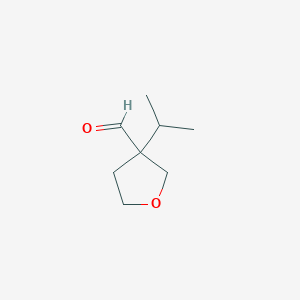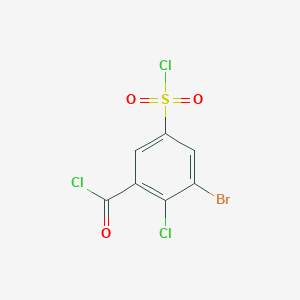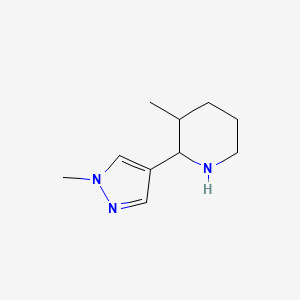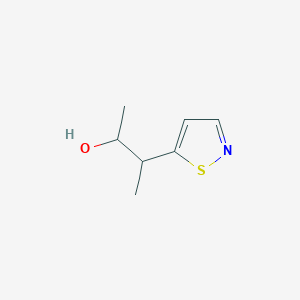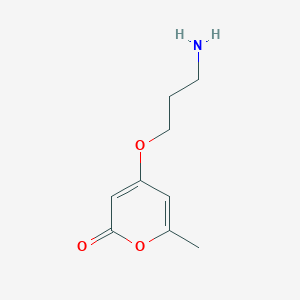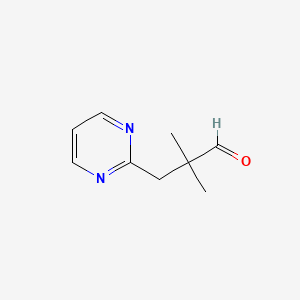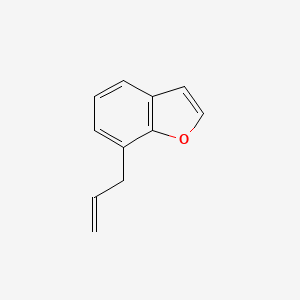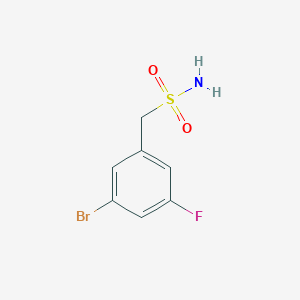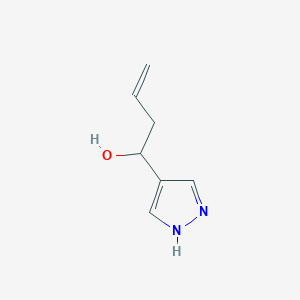
1-(1H-Pyrazol-4-yl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-4-yl)but-3-en-1-ol is a heterocyclic compound featuring a pyrazole ring attached to a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-4-yl)but-3-en-1-ol typically involves the reaction of pyrazole derivatives with butenol intermediates. One common method is the base-catalyzed Claisen–Schmidt condensation reaction, where pyrazole derivatives bearing formyl or acetyl groups react with butenol under basic conditions . This reaction is efficient and allows for the formation of diverse pyrazole-based compounds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazol-4-yl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, forming saturated alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted pyrazole derivatives .
Scientific Research Applications
1-(1H-Pyrazol-4-yl)but-3-en-1-ol has a wide range of applications in scientific research:
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development[][4].
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)but-3-en-1-ol involves its interaction with molecular targets and pathways within biological systems. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interfere with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound is another pyrazole derivative with energetic properties.
4-(1,3-Diaryl-1H-pyrazol-4-yl)but-3-en-2-ones: These compounds exhibit antibacterial and antifungal activities.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in organic synthesis for the formation of boronic acid derivatives.
Uniqueness: 1-(1H-Pyrazol-4-yl)but-3-en-1-ol is unique due to its combination of a pyrazole ring and a butenol side chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)but-3-en-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-2-3-7(10)6-4-8-9-5-6/h2,4-5,7,10H,1,3H2,(H,8,9) |
InChI Key |
LCLOCVVGGWAVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CNN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13268411.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13268414.png)
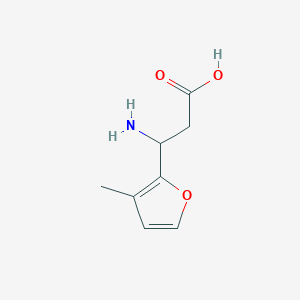
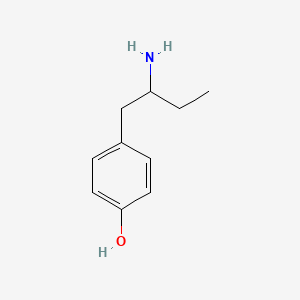
![2-{[1-(2-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13268434.png)
